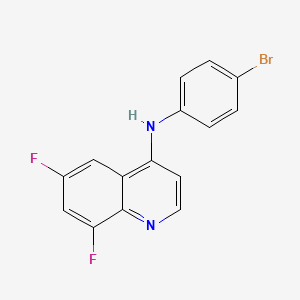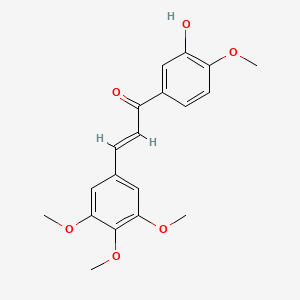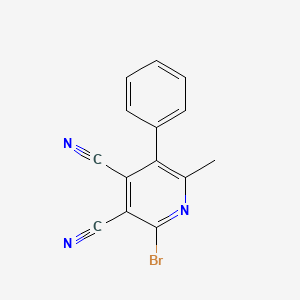![molecular formula C18H17N3O4 B11060088 3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11060088.png)
3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a furan ring, a hydroxyl group, a methoxyethyl group, and a dihydropyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction using a furan-containing reagent.
Addition of the Hydroxyl Group: The hydroxyl group is typically introduced via a hydroxylation reaction.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the compound with a methoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the furan ring or the dihydropyrrolo[3,4-c]pyrazole core, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyl and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and reduced heterocycles.
Substitution Products: Alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE depends on its specific application:
Pharmacological Effects: The compound may interact with various molecular targets such as enzymes, receptors, and DNA. It can modulate biological pathways involved in inflammation, cell proliferation, and microbial growth.
Material Properties: The electronic and optical properties of the compound are influenced by its molecular structure, enabling its use in the development of advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-ETHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Similar structure but with an ethyl group instead of a methoxyethyl group.
3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Similar structure but with a methyl group instead of a methoxyethyl group.
Uniqueness
The presence of the methoxyethyl group in 3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE imparts unique properties such as increased solubility and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H17N3O4/c1-24-10-8-21-17(11-4-6-12(22)7-5-11)14-15(13-3-2-9-25-13)19-20-16(14)18(21)23/h2-7,9,17,22H,8,10H2,1H3,(H,19,20) |
InChI Key |
SKGPTKYGCKBKJM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(NN=C2C1=O)C3=CC=CO3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine](/img/structure/B11060012.png)
![N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11060015.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11060022.png)
![1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11060026.png)
![butyl 6-(4-chlorophenyl)-5-(1H-indol-3-yl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate](/img/structure/B11060033.png)
![methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11060037.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11060051.png)

![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060070.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11060076.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11060083.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B11060094.png)
